N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-methoxyethyl moiety. This structure combines aromatic (phenyl, furan) and heterocyclic (thiazole) elements, which are common in medicinal chemistry for modulating bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-15(14-8-5-9-22-14)10-18-16(20)13-11-23-17(19-13)12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXHRZIJHTROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dione derivatives, amine derivatives, and substituted thiazole compounds .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiazole Substitution: The target compound’s 2-phenyl group is distinct from halogenated aryl groups (e.g., 4-(2-chlorophenyl) in ) or fused heterocycles (e.g., triazole-sulfanylmethyl in ). Phenyl substitution may enhance lipophilicity and π-π stacking interactions in target binding. Acotiamide () features a 2-amino-linked benzoyl group, contributing to its acetylcholine-enhancing activity.
Carboxamide Side Chain: The 2-(furan-2-yl)-2-methoxyethyl side chain in the target compound introduces ether and furan functionalities, which contrast with morpholino (), diisopropylaminoethyl (), or trifluoromethylphenyl groups (). Furan may improve metabolic stability compared to aliphatic amines.
Biological Activity :
Spectral Data (Inferred):
- IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (carboxamide) and absence of S-H bands (~2500–2600 cm⁻¹), consistent with thione tautomerism as in .
- NMR : Distinct signals for furan protons (δ 6.3–7.4 ppm), methoxy group (δ ~3.3 ppm), and thiazole protons (δ 7.5–8.1 ppm), aligning with data in and .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the furan and methoxyethyl groups contributes to its unique chemical properties, enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity. This is crucial in the context of diseases where enzyme modulation is beneficial.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which may protect cells from oxidative stress.
- Antimicrobial Activity : The furan moiety has been associated with antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds show promising antibacterial effects. For instance, studies on related thiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 25 to 28 mm .
Antioxidant Activity
A study evaluating thiazole derivatives found that certain compounds exhibited strong antioxidant properties, with values reaching up to 2007.67 µg AAE/g dry sample . This suggests that this compound may also possess noteworthy antioxidant capabilities.
Cytotoxicity Studies
In vitro studies involving cancer cell lines have shown that thiazole derivatives can inhibit cell growth effectively. For example, compounds structurally similar to this compound were tested against various cancer types, yielding IC50 values ranging from 0.124 µM to 3.81 µM . This indicates a potential for use in cancer therapy.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Thiazole A | Thiazole derivative | 28 mm (E. coli) | 0.124 µM (Leukemia) |
| Thiazole B | Furan-containing thiazole | 25 mm (S. aureus) | 3.81 µM (Lung Cancer) |
| This compound | Target compound | TBD | TBD |
Case Studies and Research Findings
- Anticancer Screening : A study conducted by the National Cancer Institute screened various thiazole derivatives for anticancer activity. The results indicated that modifications in the structure could significantly enhance potency against specific cancer types .
- Antioxidant Efficacy : Another study focused on evaluating the antioxidant capacity of thiazole derivatives, revealing that those incorporating an aryldiazenyl function exhibited superior antioxidant activity compared to others .
- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds similar to this compound can effectively inhibit enzyme activity by mimicking substrate structures, providing insights into their potential therapeutic applications .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide?
Methodological Answer:
- Multi-step synthesis : Begin with preparing the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Intermediate functionalization (e.g., introducing the furan-2-yl and methoxyethyl groups) can be achieved using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Reaction Optimization : Use ethanol or acetic acid as solvents for cyclization steps, with yields ranging from 37–70% depending on substituent steric effects. Monitor reaction progress via TLC and purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) .
- Critical Step : Ensure anhydrous conditions for methoxyethyl group introduction to avoid hydrolysis.
Q. Q2. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the thiazole ring via characteristic deshielded protons at δ 7.5–8.5 ppm. The furan-2-yl group shows peaks at δ 6.3–7.4 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons). Methoxyethyl groups exhibit singlet peaks at δ 3.3–3.5 ppm (CH3O) .
- IR Spectroscopy : Identify the carboxamide C=O stretch at ~1650–1700 cm⁻¹ and thiazole C=N absorption at ~1550 cm⁻¹. Furan C-O-C stretches appear at ~1250 cm⁻¹ .
- Cross-Validation : Compare spectral data with structurally analogous thiazole derivatives (e.g., benzothiazole-3-carboxamides) .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with known thiazole interactions (e.g., kinases, bacterial gyrase). Use PDB databases to retrieve 3D structures (e.g., 4URO for antimicrobial targets) .
- Docking Workflow :
- Optimize the compound’s geometry using DFT (B3LYP/6-31G*).
- Perform flexible docking (e.g., AutoDock Vina) to assess binding affinity.
- Validate results with MD simulations (e.g., GROMACS) to analyze stability over 50–100 ns .
- Interpretation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro bioactivity data.
Q. Q4. How can contradictory bioactivity results (e.g., variable antimicrobial efficacy) be resolved?
Methodological Answer:
- Experimental Design :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.
- Compare with structurally related compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) to identify substituent effects .
- Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance. If discrepancies persist, evaluate membrane permeability via logP calculations or efflux pump inhibition assays .
Q. Q5. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl, amine) on the methoxyethyl chain.
- Use co-solvents (e.g., PEG 400) in formulation studies .
- Metabolic Stability :
- Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., furan oxidation).
- Stabilize vulnerable sites via fluorination or steric hindrance .
Data Contradiction and Validation
Q. Q6. How should researchers address inconsistent cytotoxicity data across cell lines?
Methodological Answer:
- Standardization :
- Use identical cell lines (e.g., MCF-7, HeLa) and assay conditions (e.g., 48-hour exposure, MTT protocol).
- Validate results with flow cytometry (apoptosis/necrosis markers) .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify differential gene expression linked to resistance pathways .
Structural Analogues and SAR
Q. Q7. How does the furan-2-yl moiety influence bioactivity compared to other heterocycles (e.g., thiophene)?
Methodological Answer:
- SAR Analysis :
- Synthesize analogues replacing furan with thiophene or pyridine.
- Compare antimicrobial IC50 values and docking scores (e.g., furan’s electron-rich ring enhances π-π stacking with target proteins) .
- Computational Insight : Calculate electrostatic potential maps (MEP) to visualize charge distribution differences .
Analytical Method Development
Q. Q8. What HPLC conditions are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
- Detection : UV at 254 nm (thiazole absorption). Validate method via spike-recovery tests (≥95% recovery in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
